molecular formula C6H5NO4 B3428375 6-Hydroxyisonicotinic acid N-oxide CAS No. 677763-18-7

6-Hydroxyisonicotinic acid N-oxide

Cat. No.: B3428375
CAS No.: 677763-18-7
M. Wt: 155.11 g/mol
InChI Key: NJMYRICYRDFLBY-UHFFFAOYSA-N
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Description

6-Hydroxyisonicotinic acid N-oxide (6-HINO) is an organic compound with a chemical formula of C6H5NO4 . It is a non-polymer and has a molecular weight of 155.108 . This compound is a derivative of isonicotinic acid, which is an important building block in the synthesis of various chemicals.


Molecular Structure Analysis

The molecular structure of this compound is represented by the Isomeric SMILES: c1cc(n+O)[O-])O . The InChI representation is InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,8H,(H,9,10) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.108 . The molecular formula is C6H5NO4 .

Biochemical Analysis

Biochemical Properties

6-Hydroxyisonicotinic acid N-oxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with protocatechuate 3,4-dioxygenase, an enzyme that catalyzes the aromatic ring cleavage of 3,4-dihydroxybenzoate. The compound forms a complex with the enzyme’s active site Fe3+, resulting in dissociation of the endogenous axial tyrosinate Fe3+ ligand . This interaction is essential for the activation of the substrate for O2 attack, highlighting the compound’s role in enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site Fe3+ of protocatechuate 3,4-dioxygenase, causing dissociation of the endogenous axial tyrosinate Fe3+ ligand . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent biochemical reactions. Additionally, the compound’s ability to form complexes with other biomolecules can lead to enzyme inhibition or activation, further influencing cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with protocatechuate 3,4-dioxygenase is a key example, as the compound forms a complex with the enzyme’s active site Fe3+, influencing the enzyme’s catalytic activity . Additionally, the compound’s effects on metabolic flux and metabolite levels can further impact cellular metabolism.

Properties

IUPAC Name

1-hydroxy-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYRICYRDFLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009106
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90037-89-1, 677763-18-7
Record name 6-Hydroxynicotinic acid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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